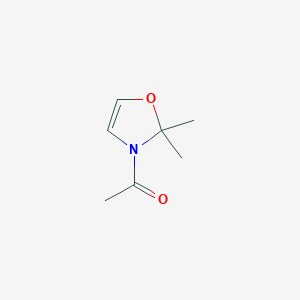

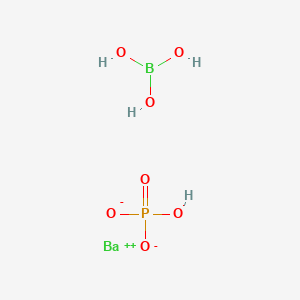

Barium(2+);boric acid;hydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Barium(2+);boric acid;hydrogen phosphate” is a complex chemical entity that combines barium ions, boric acid, and hydrogen phosphate. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications. Barium ions are known for their high reactivity and ability to form insoluble salts, boric acid is a weak monobasic Lewis acid with antiseptic properties, and hydrogen phosphate is a versatile anion used in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Barium Perborate Formation: One method involves the reaction of boric acid with hydrogen peroxide to form perborate anions, which then react with barium ions to form barium perborate.

Barium Phosphate Formation: Barium phosphate can be synthesized by reacting barium chloride with sodium metaphosphate or by reacting barium carbonate with metaphosphoric acid

Industrial Production Methods

Industrial production of barium phosphate often involves the reaction of barium carbonate with phosphoric acid, resulting in the formation of barium phosphate and carbon dioxide as a byproduct. This method is preferred due to its simplicity and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

Neutralization Reactions: Barium ions can react with acids to form salts and water.

Precipitation Reactions: Barium ions react with sulfate ions to form insoluble barium sulfate, a common method used in qualitative analysis.

Common Reagents and Conditions

Hydrochloric Acid: Used in neutralization reactions with barium hydroxide.

Sodium Sulfate: Used in precipitation reactions to form barium sulfate.

Major Products Formed

Barium Sulfate: Formed from the reaction of barium ions with sulfate ions.

Barium Chloride: Formed from the reaction of barium hydroxide with hydrochloric acid.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: Barium compounds are used as catalysts in various chemical reactions due to their high reactivity.

Buffer Solutions: Boric acid is used in the preparation of buffer solutions for pH control in chemical analyses.

Biology and Medicine

Antiseptic: Boric acid has mild antiseptic properties and is used in ophthalmic and dermal products.

Cancer Research: Boric acid has been studied for its potential cytostatic effects on cancer cells.

Industry

Mecanismo De Acción

The mechanism of action of boric acid involves its ability to accept electron pairs, making it a Lewis acid. In biological systems, boric acid can inhibit biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors . Barium ions, on the other hand, can form insoluble salts that precipitate out of solution, making them useful in various analytical techniques.

Comparación Con Compuestos Similares

Similar Compounds

Barium Sulfate: Similar to barium phosphate, barium sulfate is an insoluble salt used in medical imaging and qualitative analysis.

Boric Oxide: Similar to boric acid, boric oxide is used in the production of borate glasses and as a flux in metallurgy.

Uniqueness

The combination of barium ions, boric acid, and hydrogen phosphate in a single compound provides unique properties that are not found in the individual components. This compound can be used in specialized applications where the combined properties of high reactivity, antiseptic action, and buffering capacity are required.

Propiedades

Número CAS |

113920-63-1 |

|---|---|

Fórmula molecular |

BBaH4O7P |

Peso molecular |

295.14 g/mol |

Nombre IUPAC |

barium(2+);boric acid;hydrogen phosphate |

InChI |

InChI=1S/BH3O3.Ba.H3O4P/c2-1(3)4;;1-5(2,3)4/h2-4H;;(H3,1,2,3,4)/q;+2;/p-2 |

Clave InChI |

LELSMFYQGDHCHH-UHFFFAOYSA-L |

SMILES canónico |

B(O)(O)O.OP(=O)([O-])[O-].[Ba+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)

![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)

![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)

![Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol](/img/structure/B14315582.png)